molecular formula C17H16N2O2 B11589162 5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11589162
M. Wt: 280.32 g/mol
InChI Key: NHYCYMLEFJQTLX-UHFFFAOYSA-N
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Description

5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design. This compound features a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, making it a versatile scaffold in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate. This intermediate then undergoes cyclization with 3-methylphenyl isocyanate under acidic conditions to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
  • 5-[(4-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
  • 5-[(3-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenoxy and 3-methylphenyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-[(3-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O2/c1-12-5-3-7-14(9-12)17-18-16(21-19-17)11-20-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3

InChI Key

NHYCYMLEFJQTLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=CC(=C3)C

Origin of Product

United States

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